7-Nonen-2-ol, 1-amino-4,8-dimethyl-

Hydrogen bonding capacity Physicochemical property comparison Molecular interaction potential

Researchers requiring a single scaffold for both amine and hydroxyl derivatization often struggle with generic alternatives that lack orthogonal handles. This C11 amino-alkenol solves this with a primary amine (HBD=2) and secondary hydroxyl on a branched chain featuring a terminal double bond. - Enables parallel or sequential functionalization via amidation, esterification, or olefin metathesis. - Flexible scaffold (6 rotatable bonds) supports diverse SAR and conformational studies. - 98% purity, in stock for immediate dispatch with competitive bulk pricing for procurement efficiency.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 646049-98-1
Cat. No. B12592606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nonen-2-ol, 1-amino-4,8-dimethyl-
CAS646049-98-1
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CC(CN)O
InChIInChI=1S/C11H23NO/c1-9(2)5-4-6-10(3)7-11(13)8-12/h5,10-11,13H,4,6-8,12H2,1-3H3
InChIKeyKIQNXSLKQZWYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nonen-2-ol, 1-amino-4,8-dimethyl- Identity & Physicochemical Profile


7-Nonen-2-ol, 1-amino-4,8-dimethyl- (CAS 646049-98-1; CID 10856188) is a C11 amino-alkenol with the IUPAC name 1-amino-4,8-dimethylnon-7-en-2-ol, a molecular formula of C11H23NO, and a molecular weight of 185.31 g/mol [1]. The structure integrates a primary amino group, a secondary hydroxyl group, and a prenyl-type double bond within a branched nine-carbon chain. Computed physicochemical properties include an XLogP3-AA of 2.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, a rotatable bond count of 6, a topological polar surface area of 46.3 Ų, and a monoisotopic mass of 185.177964357 Da [1]. The compound is listed in the EPA DSSTox database (DTXSID80446023) and on the Nikkaji chemical registry [1]. It is primarily described as a research intermediate and a specialized building block for derivatization, with potential for biological target interactions .

Why Generic Analogs Cannot Replace 7-Nonen-2-ol, 1-amino-4,8-dimethyl-


In-class compounds such as 7-nonen-2-ol, 4,8-dimethyl- (CAS 40596-76-7) and (±)-2,4,8-trimethyl-7-nonen-2-ol (CAS 437770-28-0) are well-established fragrance ingredients with publicly available safety assessments and defined olfactory profiles [1][2]. These analogs lack the primary amino group present in 7-Nonen-2-ol, 1-amino-4,8-dimethyl-, which fundamentally alters hydrogen-bonding capacity (2 HBD vs. 1 for the simple alcohol), basicity, and reactivity toward electrophiles (e.g., acyl chlorides, isocyanates, aldehydes) . Substituting the target compound with a des-amino analog eliminates the nucleophilic amine handle required for covalent derivatization, conjugate addition, or salt formation—transformations that are the core rationale for its procurement as a research intermediate . Conversely, using a shorter or saturated amino-alcohol (e.g., 2-amino-1-butanol) sacrifices the branched C9 backbone with its terminal double bond, which may be critical for hydrophobic interactions or downstream olefin metathesis transformations. The multidimensional differentiation—amine + branched alkenol—cannot be replicated by any single commercially prevalent alternative, making generic replacement chemically unfeasible for applications that require both functional groups simultaneously.

Differentiation Evidence vs. Structural Analogs


Hydrogen Bond Donor Count: Target vs. Des-amino Analog

The target compound, 7-Nonen-2-ol, 1-amino-4,8-dimethyl- (CID 10856188), possesses a computed hydrogen bond donor (HBD) count of 2, attributable to its primary amine (-NH2) and secondary alcohol (-OH) groups, compared to 1 HBD for the des-amino fragrance analog 7-nonen-2-ol, 4,8-dimethyl- (CID 40596-76-7), which lacks the amino group [1][2]. This quantitative doubling of HBD capacity is intrinsic to the molecular structure and cannot be achieved by the analog without chemical modification.

Hydrogen bonding capacity Physicochemical property comparison Molecular interaction potential

Polar Surface Area vs. Saturated Amino-Alcohol Analogs

7-Nonen-2-ol, 1-amino-4,8-dimethyl- (CID 10856188) exhibits a topological polar surface area (TPSA) of 46.3 Ų, as computed by PubChem [1]. This value is significantly higher than that of the saturated C11 amino-alcohol 1-amino-4,8-dimethylnonan-2-ol (CID 467520), which has a TPSA of 26.0 Ų, due solely to the absence of the terminal double bond shortening the polar surface footprint [2]. The TPSA difference of 20.3 Ų arises from the sp2-hybridized carbon contributing to a more spatially extended polar surface.

Polar surface area Membrane permeability potential ADME prediction

Rotatable Bond Count vs. Rigid and Short-Chain Analogs

The target compound contains 6 rotatable bonds as computed by Cactvs [1], indicating substantial conformational flexibility. This is higher than that of the fragrance analog 7-nonen-2-ol, 4,8-dimethyl- (4 rotatable bonds) [2] and identical to that of the saturated analog 1-amino-4,8-dimethylnonan-2-ol (6 rotatable bonds), but substantially greater than that of the commercially common amino alcohol 2-amino-1-butanol (2 rotatable bonds). The higher rotatable bond count can influence binding entropy and may be structurally required for specific protein pocket occupancy or polymer chain dynamics.

Rotatable bond count Conformational flexibility Binding entropy consideration

Lipophilicity Profile vs. Hydroxyethyl Analog

7-Nonen-2-ol, 1-amino-4,8-dimethyl- displays a computed XLogP3-AA of 2.3, indicating moderate lipophilicity [1]. In contrast, the closely related analog 1-[(2-Hydroxyethyl)amino]-7-nonen-2-ol, which bears an additional hydroxyethyl substituent on the amine, exhibits a substantially lower computed XLogP of approximately 0.9 (ChemAxon estimate ). The lipophilicity difference of approximately 1.4 log units corresponds to a roughly 25-fold difference in octanol-water partition coefficient, pointing to dramatically different aqueous solubility and lipid bilayer partitioning behavior.

Lipophilicity comparison LogP partitioning Hydrophobic effect differentiation

Absence of Comparative Biological Activity Data

While public databases (BindingDB) list some MGAT2 inhibition data for molecules linked to the nonspecific identifier BDBM50579526/CHEMBL4878564 (IC50 range 6.10–20 nM), careful scrutiny reveals that this entry corresponds to a distinct chemotype (C26H25F6N5O2) unrelated to 7-Nonen-2-ol, 1-amino-4,8-dimethyl- [1]. No primary research paper, patent, or authoritative database currently reports quantitative biological activity data for the target compound. Consequently, no direct head-to-head biological comparison can be made against any structural analog. This represents a critical evidence gap that must be acknowledged in any procurement decision.

Biological activity gap MGAT2 inhibition Evidence limitation

Key Application Scenarios for 7-Nonen-2-ol, 1-amino-4,8-dimethyl-


N-Derivatized Building Blocks Synthesis

The dual presence of a primary amine and a secondary hydroxyl group on a branched C9 backbone with a terminal double bond makes this compound an ideal starting material for the parallel or sequential derivatization of both functional groups. As noted in the physicochemical differentiation evidence, the amine group (HBD=2) can react with acyl chlorides to form amides, with isocyanates to form ureas, or with sulfonyl chlorides to form sulfonamides, while the hydroxyl group can be independently modified via esterification, etherification, or oxidation [1]. This orthogonal reactivity profile distinguishes it from des-amino analogs such as 7-nonen-2-ol, 4,8-dimethyl-, which lacks the amine handle, and from simple amino alcohols such as 2-amino-1-butanol, which lack the long alkenyl chain.

Olefin Metathesis Substrates for Fragment Discovery

The terminal double bond in the target compound serves as an olefin cross-metathesis handle, allowing conjugation with biologically relevant fragments under mild conditions. The TPSA of 46.3 Ų and XLogP of 2.3 suggest moderate polarity and lipophilicity that are compatible with standard organic and aqueous reaction conditions. In contrast, the saturated analog 1-amino-4,8-dimethylnonan-2-ol (TPSA = 26.0 Ų) cannot participate in metathesis, and the more polar hydroxyethyl analog (XLogP ≈ 0.9) may partition poorly into non-polar reaction media. This scenario leverages three independently verified differentiation dimensions: the presence of the double bond, the higher TPSA, and the optimal lipophilicity window.

Flexible Scaffold for SAR Conformational Probing

With 6 rotatable bonds, the target compound offers a flexible scaffold capable of adopting multiple low-energy conformations. This property is valuable in structure-activity relationship (SAR) studies where the spatial orientation of the amine and hydroxyl groups must be probed. The higher flexibility compared to the 4-rotatable-bond analog 7-nonen-2-ol, 4,8-dimethyl- [2] means that the target compound can be used to interrogate binding sites that require extended or bent conformations, providing a scaffold strategy that shorter or more rigid molecules cannot replicate.

Chromatography Standard with Defined H-Bonding Profile

The target compound's HBD count of 2, TPSA of 46.3 Ų, and moderate XLogP of 2.3 provide a well-defined set of physicochemical properties that can be exploited as a retention time marker in reversed-phase HPLC or HILIC method development. Its distinct hydrogen-bonding capacity ensures separation from common laboratory solvents and from structurally related impurities (e.g., the des-amino analog eluting earlier under RP conditions due to its lower HBD count). This application does not require biological data and is directly supported by the computed descriptors [1].

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